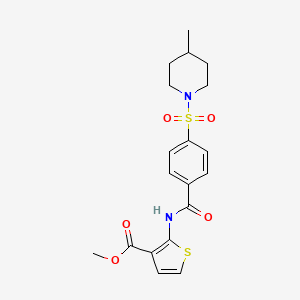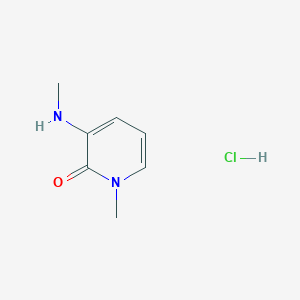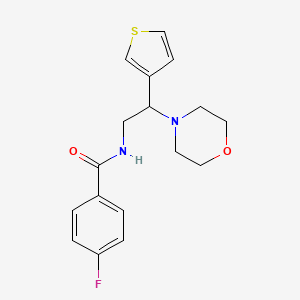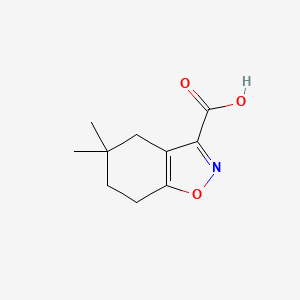
Methyl 2-((2,6-dinitro-4-(trifluoromethyl)phenyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((2,6-dinitro-4-(trifluoromethyl)phenyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate is a useful research compound. Its molecular formula is C13H9F3N4O6S and its molecular weight is 406.29. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-((2,6-dinitro-4-(trifluoromethyl)phenyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((2,6-dinitro-4-(trifluoromethyl)phenyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research on compounds with structural similarities to Methyl 2-((2,6-dinitro-4-(trifluoromethyl)phenyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate often focuses on their synthesis and reactivity. For example, studies have detailed the synthesis of complex metal-organic systems and imidazole derivatives through various chemical reactions. These processes highlight the versatility of such compounds in forming structurally diverse and functionally rich chemical entities, serving as a foundation for further applications in materials science and medicinal chemistry (Dai et al., 2009) (Zhang, Martin, & Desmarteau, 2003).
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Some research efforts have been directed toward constructing copper metal–organic frameworks (MOFs) and coordination polymers using flexible dicarboxylate ligands. These studies reveal the potential of using such compounds in creating porous materials for applications in gas storage, catalysis, and separation processes. The ability to tailor the structural properties of MOFs and coordination polymers by altering the substituent positions of ligands offers insights into the design principles that could be applied to similar compounds for specific functional outcomes (Dai et al., 2009) (Dai et al., 2010).
Ionic Liquids and Catalysis
Another area of interest involves the use of imidazole and pyridine derivatives in the synthesis of room temperature ionic liquids (RTILs). These findings suggest potential applications of similar compounds in creating new ionic liquids with unique properties, such as low volatility and high thermal stability, which are desirable for various industrial applications, including as solvents for chemical reactions and in electrochemical devices (Zhang, Martin, & Desmarteau, 2003).
Mechanism of Action
Mode of Action
The presence of a trifluoromethyl group and a dinitrophenyl group suggests it may act as an electrophile, potentially forming covalent bonds with nucleophilic residues in target proteins .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Its bioavailability, half-life, and clearance rate would need to be determined through experimental studies .
properties
IUPAC Name |
methyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl-3-methylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O6S/c1-18-9(11(21)26-2)5-17-12(18)27-10-7(19(22)23)3-6(13(14,15)16)4-8(10)20(24)25/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRMBRCHKMXOOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((2,6-dinitro-4-(trifluoromethyl)phenyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2919602.png)
![5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2919604.png)



![N-(3-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2919612.png)

![2-(4-Butoxyphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2919614.png)
![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2919615.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2919618.png)

![4-chloro-N-[1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2919621.png)
